molecular formula C27H25N5O4 B11024336 N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide

N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide

Cat. No.: B11024336
M. Wt: 483.5 g/mol
InChI Key: SOGBRDHSSIVZAV-UHFFFAOYSA-N
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Description

N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide is a complex organic compound that features a benzimidazole moiety, a phenylethyl group, and a phthalazinone derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide typically involves multi-step organic reactions:

    Formation of Benzimidazole Derivative: The initial step involves the synthesis of the benzimidazole core. This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Attachment of Phenylethyl Group: The benzimidazole derivative is then alkylated with a phenylethyl halide in the presence of a base such as potassium carbonate.

    Synthesis of Phthalazinone Derivative: Separately, the phthalazinone derivative is synthesized by the reaction of phthalic anhydride with hydrazine, followed by methylation using dimethyl sulfate.

    Coupling Reaction: The final step involves coupling the benzimidazole-phenylethyl intermediate with the phthalazinone derivative using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and phenylethyl moieties. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can target the nitro groups if present or reduce double bonds. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzimidazole nitrogen or the phenylethyl group. Halogenation and alkylation are common substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Formation of benzimidazole N-oxide or phenylethyl ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of alkylated or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or antiviral properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic effects. It may act as an inhibitor of specific enzymes or receptors, offering potential treatments for various diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide is unique due to the presence of both the benzimidazole and phthalazinone moieties, along with the dimethoxy groups. This combination of structural features may confer unique chemical reactivity and biological activity, distinguishing it from similar compounds.

Properties

Molecular Formula

C27H25N5O4

Molecular Weight

483.5 g/mol

IUPAC Name

N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-2-(7,8-dimethoxy-1-oxophthalazin-2-yl)acetamide

InChI

InChI=1S/C27H25N5O4/c1-35-22-13-12-18-15-28-32(27(34)24(18)25(22)36-2)16-23(33)29-21(14-17-8-4-3-5-9-17)26-30-19-10-6-7-11-20(19)31-26/h3-13,15,21H,14,16H2,1-2H3,(H,29,33)(H,30,31)

InChI Key

SOGBRDHSSIVZAV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C=NN(C2=O)CC(=O)NC(CC3=CC=CC=C3)C4=NC5=CC=CC=C5N4)OC

Origin of Product

United States

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